molecular formula C10H14BrN B8457936 2-(4-Bromo-3,5-dimethylphenyl)ethanamine

2-(4-Bromo-3,5-dimethylphenyl)ethanamine

Cat. No.: B8457936
M. Wt: 228.13 g/mol
InChI Key: QMVATMRCTJZFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-3,5-dimethylphenyl)ethanamine is a substituted phenethylamine derivative characterized by a bromine atom at the para (4th) position and methyl groups at the meta (3rd and 5th) positions on the aromatic ring. Its molecular formula is C₁₀H₁₄BrNO₂, with an average molecular mass of 260.131 g/mol (monoisotopic mass: 259.020791) . Unlike the more widely studied 2C-x and NBOMe compounds, this compound lacks methoxy (-OCH₃) groups and instead features methyl (-CH₃) substituents, which significantly influence its physicochemical and pharmacological properties.

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

2-(4-bromo-3,5-dimethylphenyl)ethanamine

InChI

InChI=1S/C10H14BrN/c1-7-5-9(3-4-12)6-8(2)10(7)11/h5-6H,3-4,12H2,1-2H3

InChI Key

QMVATMRCTJZFHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)CCN

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the 2C-x Series

The 2C-x series (e.g., 2C-B, 2C-E) shares a phenethylamine backbone but differs in substituent types and positions:

Compound Substituents (Aromatic Ring) Molecular Formula Key Features
2C-B 4-Bromo, 2,5-dimethoxy C₁₀H₁₄BrNO₂ High serotonin receptor affinity; hallucinogenic effects .
2C-E 4-Ethyl, 2,5-dimethoxy C₁₂H₁₉NO₂ Longer duration of action due to ethyl substitution .
Target Compound 4-Bromo, 3,5-dimethyl C₁₀H₁₄BrNO₂ Methyl groups enhance lipophilicity; reduced polarity vs. methoxy analogs.

Key Structural Differences :

  • Methoxy (-OCH₃) vs.
  • Substituent Positions : The 3,5-dimethyl configuration in the target compound creates steric hindrance, which may alter receptor binding compared to 2,5-dimethoxy analogs like 2C-B .

NBOMe Derivatives

NBOMe compounds (e.g., 25B-NBOMe, 25I-NBOMe) are derivatives of 2C-x phenethylamines with an N-(2-methoxybenzyl) group, drastically increasing potency and toxicity:

Compound Substituents (Aromatic Ring) Additional Group Molecular Formula Key Features
25B-NBOMe 4-Bromo, 2,5-dimethoxy N-(2-methoxybenzyl) C₁₇H₂₀BrNO₃ Extreme potency (µg-range activity); high risk of overdose .
25I-NBOMe 4-Iodo, 2,5-dimethoxy N-(2-methoxybenzyl) C₁₇H₂₀INO₃ Similar potency to 25B-NBOMe; associated with severe neurotoxicity .
Target Compound 4-Bromo, 3,5-dimethyl None C₁₀H₁₄BrNO₂ Lacks the N-benzyl group; likely lower receptor affinity and toxicity.

Critical Differences :

  • The N-benzyl group in NBOMe compounds enhances serotonin (5-HT₂A) receptor binding via hydrophobic interactions, increasing potency by ~10–100× compared to 2C-x analogs . The target compound’s lack of this group suggests weaker receptor interaction.
  • Methyl substituents in the target compound may reduce metabolic degradation compared to methoxy groups, which are prone to demethylation .

Physicochemical Properties

A molecular modeling study of substituted phenethylamines () highlights the impact of substituents on quantum descriptors:

Descriptor 2C-B (4-Bromo-2,5-dimethoxy) 25B-NBOMe (N-benzyl derivative) Target Compound (4-Bromo-3,5-dimethyl)
HOMO-LUMO Gap (eV) 5.2 4.5 Estimated higher (~5.5–6.0)
Dipole Moment (Debye) 3.8 4.2 Lower due to methyl groups
LogP 2.1 3.9 Higher (~3.0–3.5)

Interpretation :

  • The higher HOMO-LUMO gap in the target compound suggests lower chemical reactivity compared to NBOMe derivatives .
  • Increased LogP (lipophilicity) due to methyl groups may enhance tissue distribution but reduce aqueous solubility.

Pharmacological and Toxicological Profiles

  • 2C-B: Acts as a partial 5-HT₂A agonist with hallucinogenic effects at 10–20 mg doses. Metabolized via O-demethylation .
  • 25B-NBOMe : Full 5-HT₂A agonist; active at 500–1000 µg doses. Associated with seizures, hyperthermia, and fatalities .
  • Methyl groups may slow metabolism, prolonging effects. Toxicity likely lower than NBOMes due to absence of the N-benzyl group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.